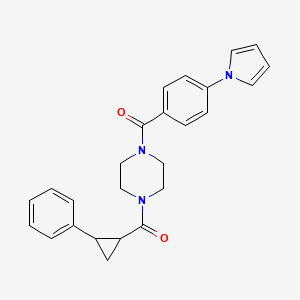

(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone

CAS No.: 1209348-11-7

Cat. No.: VC5137635

Molecular Formula: C25H25N3O2

Molecular Weight: 399.494

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1209348-11-7 |

|---|---|

| Molecular Formula | C25H25N3O2 |

| Molecular Weight | 399.494 |

| IUPAC Name | (2-phenylcyclopropyl)-[4-(4-pyrrol-1-ylbenzoyl)piperazin-1-yl]methanone |

| Standard InChI | InChI=1S/C25H25N3O2/c29-24(20-8-10-21(11-9-20)26-12-4-5-13-26)27-14-16-28(17-15-27)25(30)23-18-22(23)19-6-2-1-3-7-19/h1-13,22-23H,14-18H2 |

| Standard InChI Key | WCFMOSAYUULVGY-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |

Introduction

Chemical Structure and Molecular Properties

Core Structural Components

The molecule comprises three distinct structural domains:

-

Piperazine Ring: A six-membered diamine ring that enhances solubility and serves as a scaffold for functional group attachment.

-

4-(1H-Pyrrol-1-yl)benzoyl Group: A benzoyl derivative substituted with a pyrrole ring at the para position, likely contributing to π-π stacking interactions in biological targets.

-

2-Phenylcyclopropyl Methanone: A cyclopropane ring fused to a phenyl group, a motif known to confer metabolic stability and rigidity.

The integration of these domains is reflected in the compound’s SMILES notation:

C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5.

Physicochemical Properties

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C25H25N3O2 |

| Molecular Weight | 399.494 g/mol |

| IUPAC Name | (2-phenylcyclopropyl)-[4-(4-pyrrol-1-ylbenzoyl)piperazin-1-yl]methanone |

| XLogP3 (Predicted) | 3.2 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

The XLogP3 value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The absence of hydrogen bond donors may limit interactions with polar biological targets, while the four acceptors could facilitate binding to proteolytic enzymes or receptors.

Synthesis and Characterization

Challenges in Synthesis

-

Steric Hindrance: The cyclopropane ring’s rigidity may complicate coupling reactions.

-

Pyrrole Stability: Acidic or oxidative conditions could degrade the pyrrole moiety, necessitating mild reagents.

Hypothetical Biological Activities

Target Prediction

The structural features align with ligands for:

-

G Protein-Coupled Receptors (GPCRs): Piperazine derivatives often target serotonin or dopamine receptors.

-

Kinase Inhibitors: The benzoyl-pyrrole group may compete with ATP in kinase binding pockets.

Comparative Analysis with Analogues

A comparison with structurally related compounds highlights distinct properties:

| Compound | Molecular Weight | XLogP3 | Hydrogen Bond Acceptors |

|---|---|---|---|

| VC5137635 | 399.49 | 3.2 | 4 |

| 4-Benzoyl-piperazin-1-yl-cyclopropyl-methanone | 272.34 | 1.8 | 3 |

| (4-Pyrazol-1-yl-phenyl)methanol | 174.20 | 1.4 | 2 |

The higher molecular weight and lipophilicity of VC5137635 suggest enhanced target affinity but reduced solubility compared to analogues .

Future Research Directions

-

Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times.

-

Biological Screening: Prioritize assays against GPCRs and kinases.

-

Solubility Enhancement: Investigate salt or prodrug formulations to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume